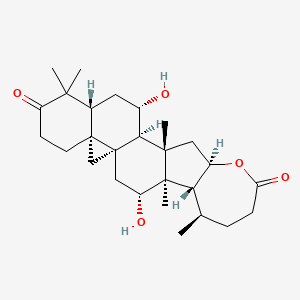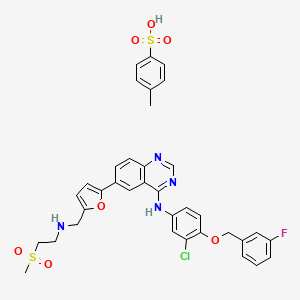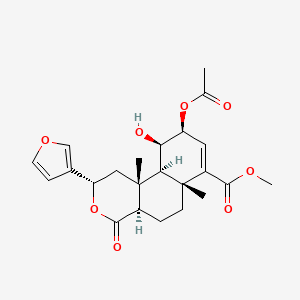
3-Hydroxyornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyornithine is a non-proteinogenic amino acid that is structurally similar to ornithine but with a hydroxyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyornithine typically involves a multi-enzymatic cascade reaction. One notable method includes the use of L-arginine as a starting substrate, which undergoes hydroxylation by L-arginine 3-hydroxylase, followed by conversion to 3-hydroxyarginine. This intermediate is then processed by arginase to form this compound. Finally, ornithine cyclodeaminase converts this compound to trans-3-hydroxy-L-proline .
Industrial Production Methods: Industrial production of this compound can leverage biocatalytic processes due to their high selectivity and efficiency. The use of genetically engineered microorganisms expressing the necessary enzymes can facilitate large-scale production under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyornithine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to ornithine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3-ketoornithine.
Reduction: Formation of ornithine.
Substitution: Formation of various substituted ornithine derivatives.
Scientific Research Applications
3-Hydroxyornithine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxyornithine involves its interaction with specific enzymes and metabolic pathways. For instance, it serves as a substrate for ornithine cyclodeaminase, which catalyzes its conversion to trans-3-hydroxy-L-proline. This reaction is crucial in the biosynthesis of certain natural products and pharmaceuticals .
Comparison with Similar Compounds
Ornithine: Lacks the hydroxyl group at the third carbon position.
3-Hydroxyarginine: An intermediate in the synthesis of 3-Hydroxyornithine.
3-Hydroxykynurenine: Another hydroxylated amino acid with different biological roles.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various bioactive compounds and its role in enzymatic reactions highlight its importance in both research and industrial applications .
Properties
CAS No. |
64818-17-3 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3(8)4(7)5(9)10/h3-4,8H,1-2,6-7H2,(H,9,10)/t3-,4-/m0/s1 |
InChI Key |
UHPDQDWXMXBLRX-IMJSIDKUSA-N |
SMILES |
C(CN)C(C(C(=O)O)N)O |
Isomeric SMILES |
C(CN)[C@@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C(CN)C(C(C(=O)O)N)O |
Synonyms |
3-hydroxyornithine 3-hydroxyornithine, (DL-threo)-isomer beta-hydroxyornithine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)
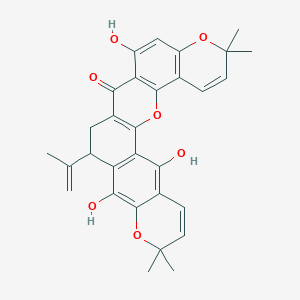
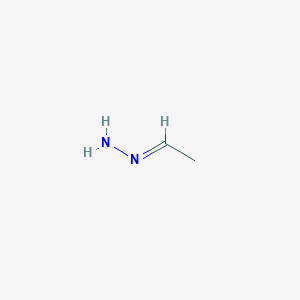
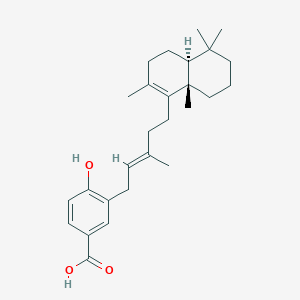

![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
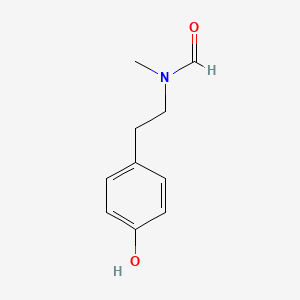
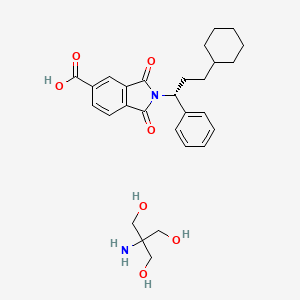
![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)
